molecular formula C12H9FO4S B8361096 4-(4-fluorophenoxy)benzenesulfonic Acid

4-(4-fluorophenoxy)benzenesulfonic Acid

Cat. No. B8361096
M. Wt: 268.26 g/mol
InChI Key: WRHVOZDHNZPGNO-UHFFFAOYSA-N
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Patent
US06118016

Procedure details

To a slurry of 47.43 g (0.131 mol) of 4-(4-fluorophenoxy)benzenesulfonic acid 4-fluorophenyl ester in 475 mL of ethanol was added 13.09 g (0.327 mol, 2.5 equivalents) of sodium hydroxide pellets. This mixture was heated at reflux for three hours and stirred overnight at room temperature. The resulting solids were filtered yielding 37.16 g (98%) of 4-(4-fluorophenoxy)benzenesulfonic acid, sodium salt.
Name
4-(4-fluorophenoxy)benzenesulfonic acid 4-fluorophenyl ester
Quantity
47.43 g
Type
reactant
Reaction Step One
Quantity
13.09 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC([O:8][S:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]3[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=3)=[CH:14][CH:13]=2)(=[O:11])=[O:10])=CC=1.[OH-].[Na+]>C(O)C>[F:25][C:22]1[CH:23]=[CH:24][C:19]([O:18][C:15]2[CH:14]=[CH:13][C:12]([S:9]([OH:11])(=[O:8])=[O:10])=[CH:17][CH:16]=2)=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
4-(4-fluorophenoxy)benzenesulfonic acid 4-fluorophenyl ester
Quantity
47.43 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OS(=O)(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)F
Name
Quantity
13.09 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
475 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37.16 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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